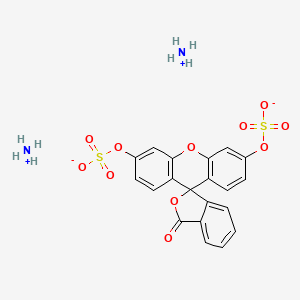
N'-(5-Chloropentanoyl)-3-methoxybenzohydrazid
Übersicht
Beschreibung
“N’-(5-chloropentanoyl)-3-methoxybenzohydrazide” is a complex organic compound. It contains a benzohydrazide group, which is a common feature in many organic compounds, particularly in pharmaceuticals . The “5-chloropentanoyl” part suggests the presence of a 5-carbon chain with a chlorine atom attached to one end. The “3-methoxy” indicates a methoxy group (-OCH3) attached to the benzene ring .
Wirkmechanismus
N'-(5-chloropentanoyl)-3-methoxybenzohydrazide is a potent inhibitor of HAT activity, which plays a crucial role in gene expression. HATs acetylate histones, which leads to the relaxation of chromatin structure and the activation of gene expression. N'-(5-chloropentanoyl)-3-methoxybenzohydrazide inhibits the acetylation of histones by binding to the active site of HATs, thereby preventing the transfer of the acetyl group to histones. This leads to the repression of gene expression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(5-chloropentanoyl)-3-methoxybenzohydrazide has been shown to have several biochemical and physiological effects. In cancer cells, N'-(5-chloropentanoyl)-3-methoxybenzohydrazide induces apoptosis by regulating the expression of pro-apoptotic genes. N'-(5-chloropentanoyl)-3-methoxybenzohydrazide also inhibits the growth of cancer cells by repressing the expression of genes involved in cell proliferation. In neurodegenerative diseases, N'-(5-chloropentanoyl)-3-methoxybenzohydrazide protects neurons from oxidative stress and reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In inflammation, N'-(5-chloropentanoyl)-3-methoxybenzohydrazide inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(5-chloropentanoyl)-3-methoxybenzohydrazide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N'-(5-chloropentanoyl)-3-methoxybenzohydrazide is also a potent inhibitor of HAT activity, which makes it an ideal tool for studying the role of histone acetylation in gene expression. However, N'-(5-chloropentanoyl)-3-methoxybenzohydrazide also has some limitations. It is a non-specific inhibitor of HAT activity and can inhibit other enzymes that use acetyl-CoA as a substrate. This can lead to off-target effects and limit the specificity of N'-(5-chloropentanoyl)-3-methoxybenzohydrazide.
Zukünftige Richtungen
There are several future directions for the study of N'-(5-chloropentanoyl)-3-methoxybenzohydrazide. One area of research is the development of more specific inhibitors of HAT activity that can target specific HAT enzymes. This would increase the specificity of the inhibitor and reduce off-target effects. Another area of research is the study of the role of histone acetylation in other diseases, such as metabolic disorders and cardiovascular diseases. Finally, the development of N'-(5-chloropentanoyl)-3-methoxybenzohydrazide derivatives with improved pharmacokinetic properties could lead to the development of more effective therapeutics.
Wissenschaftliche Forschungsanwendungen
Anionenaustauscherharze
Diese Verbindung kann zur Herstellung von Anionenaustauscherharzen verwendet werden. Durch Acylierungsreaktionen mit Polymeren wie Polystyrol/Divinylbenzol, gefolgt von einer Aminierung, kann sie zur Bildung von Harzen beitragen, die für die Ionenaustauschchromatographie, die Wasserreinigung und als Katalysatoren in verschiedenen chemischen Reaktionen verwendet werden .
Alkylierungsmittel
In der organischen Chemie kann “N'-(5-Chloropentanoyl)-3-methoxybenzohydrazid” als Alkylierungsmittel wirken. Diese Anwendung ist entscheidend für die Modifikation von Molekülen, was zur Herstellung einer Vielzahl von Spezialchemikalien führen kann .
Entwicklung von Herbiziden
Es besteht das Potenzial, dass diese Verbindung als synthetisches Zwischenprodukt bei der Entwicklung von Herbiziden eingesetzt wird. Ihr chlorierter Teil kann ein Baustein für die Synthese von Pyrazolherbiziden sein, einer Klasse von Verbindungen, die in der Landwirtschaft zur Unkrautbekämpfung eingesetzt werden .
Eigenschaften
IUPAC Name |
N'-(5-chloropentanoyl)-3-methoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-19-11-6-4-5-10(9-11)13(18)16-15-12(17)7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGUIFUSEMAFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1458690.png)
![6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1458691.png)






